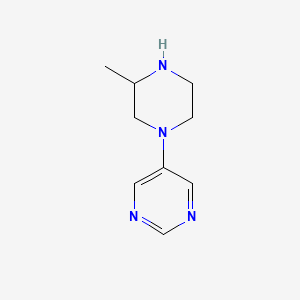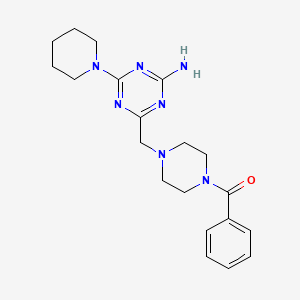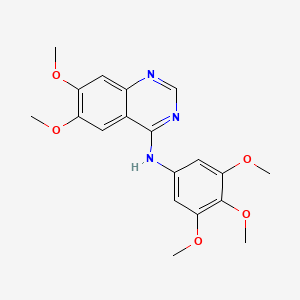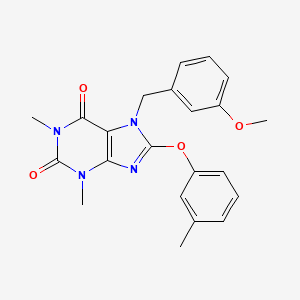![molecular formula C15H26N2O6 B14163068 tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and stability.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid scaffold that enhances binding affinity and selectivity for the target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid and stable framework. This can be advantageous in various applications, such as drug design, where a stable and specific interaction with the target is desired. The presence of the tert-butyl group also adds to its stability and lipophilicity, which can enhance its bioavailability and efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C15H26N2O6 |
|---|---|
Peso molecular |
330.38 g/mol |
Nombre IUPAC |
tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
WHTZABBANUKRFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)


![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)




![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
